Elenolic acid 2-O-glucoside
Overview
Description
Biochemical Changes in Phenolic Compounds during Spanish-Style Green Olive Processing
The study titled "Biochemical Changes in Phenolic Compounds during Spanish-Style Green Olive Processing" investigates the transformation of phenolic compounds in olives during the traditional Spanish-style processing. It was observed that the treatment with NaOH leads to the hydrolysis of oleuropein, a significant phenolic compound in olives, into hydroxytyrosol and elenolic acid glucoside. The latter, elenolic acid glucoside, showed an initial increase in concentration in the olive brines during the early stages of brining but was not detectable after a period ranging from 100 to 200 days. This suggests that elenolic acid glucoside is a transient compound in the processing of olives, with its concentration being subject to the conditions of the brining and fermentation processes .
Accumulation of Oleuropein Derivatives during Olive Maturation
In the context of olive maturation, the paper "Accumulation of oleuropein derivatives during olive maturation" provides insights into the biochemical evolution of oleuropein and its derivatives. Elenolic acid glucoside, along with demethyloleuropein, accumulates as the olive fruit matures. This accumulation coincides with a decrease in oleuropein content and an increase in esterase activity, suggesting that this enzyme plays a role in the synthesis of elenolic acid glucoside from oleuropein. The study implies that the maturation process of olives is accompanied by significant biochemical changes, which include the formation of elenolic acid glucoside as a natural derivative of oleuropein .
Synthesis Analysis
Elenolic acid glucoside is synthesized during the maturation of olives as well as during the processing of green olives. The enzyme esterase seems to be instrumental in the formation of this compound from oleuropein. The synthesis is a part of the natural biochemical changes that olives undergo, either on the tree as they mature or during the post-harvest processing .
Molecular Structure Analysis
While the specific molecular structure analysis of elenolic acid glucoside is not detailed in the provided papers, it can be inferred that it is a glucosylated derivative of oleuropein. The structure likely includes a glucose moiety attached to elenolic acid, which is a breakdown product of oleuropein .
Chemical Reactions Analysis
The chemical reactions involving elenolic acid glucoside primarily include its formation from oleuropein and its subsequent breakdown during olive processing. The initial hydrolysis of oleuropein into hydroxytyrosol and elenolic acid glucoside is followed by the diffusion and eventual disappearance of elenolic acid glucoside in the brine solution over time .
Physical and Chemical Properties Analysis
The physical and chemical properties of elenolic acid glucoside are not explicitly discussed in the provided papers. However, the studies suggest that it is soluble enough to diffuse into brine solutions and is unstable over prolonged periods in such environments, as evidenced by its disappearance from the olive brines after several months . The transient nature of elenolic acid glucoside during olive processing indicates that it may have specific physical properties that facilitate its diffusion and chemical properties that lead to its instability in brine solutions.
Scientific Research Applications
Olive Oil Production
- Scientific Field : Food Science
- Application Summary : Elenolic acid glucoside is released by acid hydrolysis of oleuropein, a compound found in olive oil . This process is part of the production of olive oil and contributes to its health benefits .
- Methods of Application : The release of elenolic acid glucoside occurs during the acid hydrolysis of oleuropein, a process that takes place during the production of olive oil .
- Results or Outcomes : The presence of elenolic acid glucoside in olive oil contributes to the oil’s health benefits .
Metabolic Effects in Obese Diabetic Mice
- Scientific Field : Nutrition and Metabolism
- Application Summary : Elenolic acid (EA), a phytochemical, has been shown to stimulate GLP-1 secretion in mouse clonal L-cells and isolated mouse ileum crypts . In addition, EA induces L-cells to secrete peptide YY (PYY) .
- Methods of Application : EA was administered orally at a dose of 50 mg/kg/day for 2 weeks to high-fat diet-induced obese (DIO) mice .
- Results or Outcomes : EA normalized the fasting blood glucose and restored glucose tolerance in DIO mice to levels that were comparable to chow-fed mice . In addition, EA suppresses appetite, reduces food intake, promotes weight loss, and reverses perturbated metabolic variables in obese mice .
Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : 11-Methyloleoside, a secoiridoid glucoside isolated from the seeds of Fraxinus excelsior, shows differential anti-inflammatory activities in LPS-treated mouse macrophage .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results indicate that 11-Methyloleoside has anti-inflammatory effects .
Antiviral Effect Against Influenza
- Scientific Field : Virology
- Application Summary : Early research with calcium elenolate salts, which include elenolic acid, revealed its antiviral activity, including against influenza and parainfluenza, in vitro and in animal models .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Calcium elenolate treatment reduced influenza virus infection and accelerated its eradication in hamsters .
Safety And Hazards
Future Directions
The use of solid-state fermentations has been checked as a valuable tool to improve the phenolic extraction, including Elenolic acid 2-O-glucoside . The proposed fermentation processes using the mycelium of Aspergillus awamori, Aspergillus niger, and Aspergillus oryzae lead to an increase in the hydroxytyrosyl and elenolic acid derivatives and could be used at an industrial scale to obtain enriched extracts .
properties
IUPAC Name |
2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVKBFEPYGZSL-JYVCFIOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313328 | |
Record name | Oleoside 11-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoside 11-methyl ester | |
CAS RN |
60539-23-3 | |
Record name | Oleoside 11-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60539-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleoside 11-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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